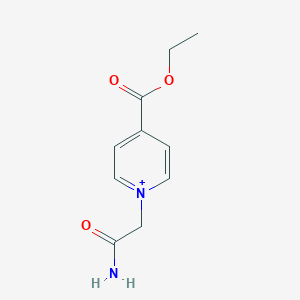![molecular formula C17H12F4N2S B460694 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 626221-44-1](/img/structure/B460694.png)
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group, a pyridine ring, and a fluorobenzyl group . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of the trifluoromethyl group and the pyridine ring . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2S/c18-11-4-1-3-10(7-11)9-24-16-13(8-22)15(17(19,20)21)12-5-2-6-14(12)23-16/h1,3-4,7H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPQHWVAFJNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6'-Amino-1,3,3'-trimethyl-2',4'-dihydrospiro(piperidine-4,4'-pyrano[2,3-c]pyrazole)-5-carbonitrile](/img/structure/B460614.png)

![Tert-butyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B460617.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)
![5-Ethyl-4,6-dimethyl-2-[(2-phenoxyethyl)sulfanyl]nicotinonitrile](/img/structure/B460622.png)
![3-amino-N-(2-fluorophenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460624.png)
![6-amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-2,6,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460625.png)
![3-amino-N-(5-chloro-2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460626.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isothiochromen-8-yl)phenoxy]acetamide](/img/structure/B460627.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460628.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-benzyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460630.png)
![6-Amino-3-(4-methoxyphenyl)-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460632.png)
![[({[3-Cyano-6-cyclopropyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460634.png)